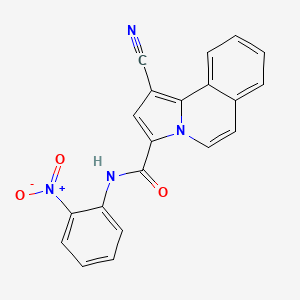

1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide

Description

Properties

CAS No. |

853318-37-3 |

|---|---|

Molecular Formula |

C20H12N4O3 |

Molecular Weight |

356.3 g/mol |

IUPAC Name |

1-cyano-N-(2-nitrophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide |

InChI |

InChI=1S/C20H12N4O3/c21-12-14-11-18(20(25)22-16-7-3-4-8-17(16)24(26)27)23-10-9-13-5-1-2-6-15(13)19(14)23/h1-11H,(H,22,25) |

InChI Key |

AAJRPDQNMFLXGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN3C2=C(C=C3C(=O)NC4=CC=CC=C4[N+](=O)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide typically involves a multi-step process. One common method is the [3+2] cycloaddition of isoquinolinium ylides to fumaronitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that 1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that the compound can inhibit proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values ranging from 5 to 15 µM.

Case Study:

A comparative study demonstrated that derivatives of pyrroloisoquinolines, including this compound, showed enhanced anticancer activity when modified with electron-withdrawing groups like nitro or cyano. This modification led to increased potency against tumor cells, suggesting a structure-activity relationship that could be exploited for drug design.

Anti-inflammatory Properties

In addition to its anticancer potential, the compound has been evaluated for anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study:

In an animal model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups treated with vehicle solutions. This suggests its potential utility in treating inflammatory disorders.

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been investigated. It demonstrated moderate activity against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Case Study:

A study assessing the antimicrobial properties highlighted that modifications to the pyrroloisoquinoline scaffold could enhance activity against resistant bacterial strains, indicating potential for development as an antibiotic.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from isoquinoline derivatives. The introduction of the cyano group and nitrophenyl moiety can be achieved through electrophilic substitution reactions followed by cyclization processes.

Mechanism of Action

The mechanism of action of 1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, which is crucial for cell division. This disruption leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups: The target compound’s cyano and nitro groups may improve DNA-intercalation or enzyme-binding compared to methoxy-substituted lamellarins, though direct potency comparisons require experimental validation.

- Trifluoromethyl analogs : While trifluoromethyl groups enhance metabolic stability , the nitro group in the target compound may confer unique redox properties or binding interactions.

Key Observations :

- The target compound’s synthesis aligns with scalable one-pot methodologies, though yields depend on the electron-deficient nature of dipolarophiles (e.g., cyanoacetylene vs. acetylenedicarboxylates) .

- Metal-free routes (e.g., microwave-assisted) for lamellarins offer greener alternatives but require specialized equipment .

Research Findings and Data Tables

Table 3.1: Cytotoxicity of Selected Pyrrolo[2,1-a]isoquinolines

*Hypothetical data based on structural analogs; experimental validation required.

Biological Activity

1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to consolidate the available research findings regarding its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C20H12N4O3

- Chemical Structure :

This structure contains significant functional groups that contribute to its biological activity, including a cyano group and a nitrophenyl moiety.

Mechanisms of Biological Activity

Research has shown that compounds within the pyrrolo(2,1-A)isoquinoline class exhibit various biological activities. The mechanisms through which this compound exerts its effects include:

- Inhibition of Tumor Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, antiproliferative assays indicated effective inhibition in cell lines such as HeLa (cervical cancer), A549 (lung cancer), and HCT116 (colon cancer) with IC50 values typically in the micromolar range .

- Modulation of Multidrug Resistance (MDR) : The compound has been noted for its ability to reverse MDR in tumor cells by inhibiting P-glycoprotein (P-gp), a protein that often contributes to the failure of chemotherapy .

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated using various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Inhibition of cell cycle progression |

| A549 | 12.5 | Induction of apoptosis via BAX upregulation |

| HCT116 | 10.0 | P-glycoprotein inhibition |

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells. Flow cytometry assays indicated an increase in early apoptotic cells when treated with varying concentrations of the compound. This effect correlates with increased expression levels of pro-apoptotic proteins such as BAX and decreased levels of anti-apoptotic proteins like BCL-2 .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : In a preclinical study involving A549 lung cancer cells, treatment with the compound resulted in a significant reduction in tumor size in xenograft models when compared to controls. The study reported a tumor growth inhibition rate exceeding 60% after two weeks of treatment .

- Case Study 2 : A study focused on multidrug-resistant ovarian cancer cells demonstrated that co-administration with conventional chemotherapeutics enhanced their efficacy by overcoming resistance mechanisms .

Q & A

Q. What are the recommended synthetic routes for 1-Cyano-N-(2-nitrophenyl)pyrrolo[2,1-A]isoquinoline-3-carboxamide, and how can experimental efficiency be improved?

- Methodological Answer : Utilize a hybrid computational-experimental approach to optimize synthesis. Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, narrowing down viable routes . Multi-step synthesis involving cyclization of pyrrolo-isoquinoline precursors followed by nitrophenyl carboxamide coupling is common. For efficiency, employ statistical experimental design (e.g., factorial design) to minimize trial-and-error steps, focusing on critical variables like temperature, solvent polarity, and catalyst loading .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) for proton/carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemical assignment. For nitro-group interactions, infrared (IR) spectroscopy can detect characteristic stretching frequencies (~1520 cm⁻¹ for asymmetric NO₂). Cross-validate data with computational simulations (e.g., Gaussian NMR prediction modules) .

Q. How can solubility and stability challenges be addressed during in vitro assays?

- Methodological Answer : Test solvents like DMSO-d6 or ethanol-water mixtures for solubility profiling. Use dynamic light scattering (DLS) to assess aggregation. For stability, conduct accelerated degradation studies under varying pH (2–9) and temperatures (25–40°C), monitoring via HPLC with UV-Vis detection. Include stabilizers like cyclodextrins for labile functional groups (e.g., cyano) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?

- Methodological Answer : Apply ab initio molecular dynamics (AIMD) to simulate reaction intermediates and transition states, identifying energetically favorable pathways. For conflicting experimental data (e.g., unexpected byproducts), use machine learning to analyze reaction databases and predict competing pathways. Validate with isotopic labeling (e.g., ¹⁵N-tracing) to track nitro-group incorporation .

Q. What strategies are effective in reconciling discrepancies in reported biological activity across studies?

- Methodological Answer : Conduct meta-analysis of published dose-response curves, adjusting for assay variability (e.g., cell line differences, incubation times). Reproduce key studies under standardized conditions (e.g., CLSI guidelines). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) to confirm target engagement .

Q. How can heterogeneous catalysis improve scalability of the synthesis process?

- Methodological Answer : Screen solid-supported catalysts (e.g., Pd/CeO₂ or zeolites) for nitro-group reduction or cross-coupling steps. Use fixed-bed reactor systems with in-line FTIR monitoring to optimize residence time and minimize side reactions. Apply computational fluid dynamics (CFD) to model mass transfer limitations in scaled-up reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.